

Physicochemical properties of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

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Compound of Interest

Compound Name:	7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Cat. No.:	B060662

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and fine chemical synthesis, the journey from a promising molecular scaffold to a viable lead compound is paved with data. It is not merely the biological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical characteristics. These properties govern everything from solubility and absorption to metabolic stability and formulation. This guide provides an in-depth examination of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**, a heterocyclic indole derivative of significant interest. As a structural intermediate, a thorough understanding of its physicochemical profile is paramount for researchers aiming to leverage its potential in designing next-generation therapeutics.^{[1][2]} This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental methods and the practical implications of each property for the laboratory scientist.

Molecular Identity and Structural Framework

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a rigid, tricyclic heterocyclic compound. Its core is a tetrahydrocyclopenta[b]indole system, which consists of a five-membered

cyclopentane ring fused to the 'b' face of an indole ring. The key functionalization is a bromine atom at the 7-position of the indole nucleus. This specific substitution pattern is critical, as the bromine atom significantly influences the molecule's electronic properties, lipophilicity, and potential for further synthetic modification.

The structure dictates its chemical behavior and potential as a scaffold in medicinal chemistry. [1][3] Indole derivatives, in general, are renowned for their wide-ranging biological activities and are core components of numerous pharmaceuticals.[4][5]

Caption: Molecular structure of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**.

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
CAS Number	164736-47-4	[1] [6] [7] [8]
Molecular Formula	C ₁₁ H ₁₀ BrN	[1] [7] [8]
Molecular Weight	236.11 g/mol	[1] [7] [8]

| IUPAC Name | **7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** |[\[8\]](#) |

Summary of Physicochemical Properties

The utility of a synthetic intermediate is largely defined by its physical properties. These values are critical for reaction setup, purification, storage, and predicting the behavior of more complex derivatives. While extensive experimental data for this specific compound is not widely published, a combination of supplier data and robust computational predictions provides a strong working profile.

Table 2: Key Physicochemical Data

Property	Value	Type	Significance in Drug Development	Source(s)
Physical State	Solid at room temperature	Experimental	Affects handling, formulation, and dissolution rates.	[1]
Density	1.41–1.604 g/cm ³	Predicted	Important for process chemistry, formulation, and reaction scaling.	[1] [6]
Boiling Point	~265.9–356.8 °C at 760 mmHg	Predicted	Indicates volatility; relevant for purification methods like distillation.	[1] [6]
Flash Point	~114.6 °C	Predicted	A key safety metric for handling and storage, indicating flammability.	[1]
Aqueous Solubility	3.1 µg/mL (at pH 7.4)	Experimental	Poor aqueous solubility is a major hurdle for oral bioavailability. This value suggests the compound is practically	[8]

Property	Value	Type	Significance in Drug Development	Source(s)
Lipophilicity (XLogP3)	3.4	Computed	insoluble in water. A LogP > 3 suggests high lipophilicity. This property is critical for membrane permeability but can also lead to issues like poor solubility and high metabolic clearance. [9] [10]	[8] [11]

| pKa | 16.87 (acidic, N-H) | Predicted | The indole N-H proton is weakly acidic. This value indicates it will be non-ionized at physiological pH, impacting receptor interactions and solubility. |[\[6\]](#) |

Experimental Protocols for Core Property Determination

To ensure scientific integrity, predicted values must be validated experimentally. The following sections detail standardized, self-validating protocols for determining the most critical physicochemical properties. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol: Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[\[12\]](#)

Methodology: Capillary Method using a Mel-Temp Apparatus

• Sample Preparation:

- Place a small amount of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** onto a clean, dry watch glass.
- If the sample is not a fine powder, gently grind it using a mortar and pestle. This ensures uniform heat transfer.
- Invert a capillary tube (sealed at one end) and press the open end into the powder.
- Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2–3 mm.
[13]

• Apparatus Setup:

- Insert the capillary tube into one of the sample slots of the Mel-Temp apparatus.
- Ensure the thermometer is correctly positioned with its bulb aligned with the sample.

• Measurement:

- Rapid Preliminary Run: Heat the block rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[13] Slow heating is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the last crystal melts completely.

- The melting point is reported as the range T_1-T_2 .
- Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) confirm the measurement's trustworthiness.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination

Solubility is a cornerstone of drug-likeness, directly impacting absorption and bioavailability. The shake-flask method, though traditional, remains a gold standard for its direct measurement of thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

- System Preparation:
 - Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).
 - Add an excess amount of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** to a known volume of the buffer in a sealed vial. "Excess" is key; a visible amount of undissolved solid must remain to ensure saturation.[\[14\]](#)
- Equilibration:
 - Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.
 - Allow the system to equilibrate for at least 24 hours. This duration is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. Shorter times may only reflect kinetic solubility, which can be misleading.
- Phase Separation:
 - After equilibration, cease agitation and allow the undissolved solid to settle.

- To remove all suspended particles, centrifuge the sample at high speed. Alternatively, filter the supernatant through a non-binding, low-pore-size filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflating the concentration measurement.
- Quantification:
 - Carefully take a known volume of the clear supernatant.
 - Dilute the sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
 - Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.
- Calculation:
 - Calculate the original concentration in the supernatant, accounting for any dilutions. The result is reported in units such as mg/mL or µg/mL.



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Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol: Lipophilicity (LogP) Determination

Lipophilicity, expressed as the partition coefficient (LogP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a powerful predictor of membrane permeability and overall drug-like properties.[9] A value of 3.4 indicates a strong preference for the lipid phase.[8][11]

Methodology: Shake-Flask Method for LogP (Octanol/Water)

- System Preparation:
 - Pre-saturate the n-octanol and aqueous buffer (pH 7.4) with each other. To do this, mix equal volumes of both solvents, shake vigorously, and allow the layers to separate completely. This ensures that the subsequent measurement is not affected by volume changes due to mutual miscibility.
 - Prepare a stock solution of the compound in the pre-saturated n-octanol.
- Partitioning:
 - In a sealed vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).
 - Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation:
 - Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers. Emulsion formation can be an issue with this method, and centrifugation is the most effective way to break it.[\[15\]](#)
- Quantification:
 - Carefully sample a known aliquot from both the upper n-octanol layer and the lower aqueous layer.
 - Determine the concentration of the compound in each phase (C_{oct} and C_{aq}) using an appropriate analytical method like HPLC-UV. It is crucial to analyze both phases to confirm mass balance and validate the result.
- Calculation:
 - The partition coefficient, P , is the ratio of the concentrations: $P = C_{\text{oct}} / C_{\text{aq}}$.
 - The LogP is the base-10 logarithm of this ratio: $\text{LogP} = \log_{10}(P)$.

Anticipated Spectral Characteristics

While specific, verified spectra for this compound are not publicly available, its structure allows for expert prediction of key analytical signals.

- ^1H NMR Spectroscopy: The spectrum would be complex. Key expected signals include:
 - A singlet or broad singlet for the indole N-H proton ($\delta > 8.0$ ppm).
 - Signals in the aromatic region ($\delta \sim 7.0\text{-}7.5$ ppm) corresponding to the protons on the benzene ring. The bromine at position 7 will influence their chemical shifts and coupling patterns.
 - Aliphatic signals in the upfield region ($\delta \sim 2.0\text{-}3.5$ ppm) corresponding to the eight protons of the tetrahydrocyclopentane ring, likely appearing as complex multiplets.
- Mass Spectrometry (MS): The presence of a single bromine atom is a definitive diagnostic tool. The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ^{79}Br and ^{81}Br isotopes). The nominal molecular weight is 236, so the molecular ion would appear as a doublet at m/z 235 and 237.
- Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak around 3400 cm^{-1} for the N-H stretch of the indole ring and multiple peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region corresponding to C=C stretching of the aromatic rings.

Handling, Storage, and Safety

- Handling: As with any brominated organic compound, handling should occur in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
- Storage: Based on supplier recommendations, the compound should be stored in a tightly sealed container in a dry, inert atmosphere, often under refrigerated conditions (2-8°C).[17]
- Safety: The predicted flash point of $\sim 114.6\text{ }^\circ\text{C}$ suggests it is not highly flammable but should be kept away from ignition sources.[1]

Conclusion and Outlook

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole presents the profile of a classic drug discovery intermediate: a highly lipophilic (XLogP3 = 3.4) and poorly water-soluble (3.1 µg/mL) solid.[1][8][11] These properties are a double-edged sword. The high lipophilicity is favorable for crossing biological membranes, but the poor solubility poses a significant challenge for developing orally bioavailable drugs. Researchers using this scaffold must prioritize synthetic strategies that introduce polar functional groups to modulate these properties and achieve a better balance. The protocols and data presented in this guide provide the foundational knowledge required to handle, characterize, and strategically modify this promising molecular framework for applications in medicinal chemistry and beyond.

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